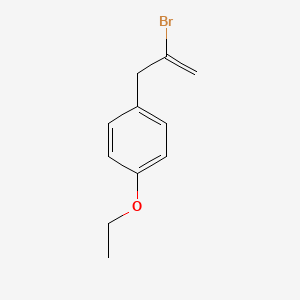

2-Bromo-3-(4-ethoxyphenyl)-1-propene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoprop-2-enyl)-4-ethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-3-13-11-6-4-10(5-7-11)8-9(2)12/h4-7H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYGEPUYMVWZAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001269734 | |

| Record name | 1-(2-Bromo-2-propen-1-yl)-4-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001269734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951890-49-6 | |

| Record name | 1-(2-Bromo-2-propen-1-yl)-4-ethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromo-2-propen-1-yl)-4-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001269734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 3 4 Ethoxyphenyl 1 Propene

Direct Synthetic Routes to the 2-Bromo-3-(4-ethoxyphenyl)-1-propene Scaffold

Direct methods focus on the introduction of a bromine atom at the C2 position of the 1-propene chain attached to the 4-ethoxyphenyl group. These routes are often favored for their atom economy and potentially shorter synthetic sequences.

Stereoselective Bromination of Precursor Alkenes

The stereoselective bromination of a suitable precursor alkene, such as 3-(4-ethoxyphenyl)-1-propene (B1323638), is a common approach. This transformation typically involves the use of a brominating agent that can selectively add a bromine atom across the double bond, followed by elimination or rearrangement to yield the target compound. One of the most widely used reagents for allylic bromination is N-bromosuccinimide (NBS). chadsprep.commasterorganicchemistry.com NBS is favored over molecular bromine (Br₂) for allylic brominations because it can provide a low, constant concentration of Br₂ during the reaction, which helps to minimize competing electrophilic addition reactions to the double bond. masterorganicchemistry.comlibretexts.org

The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and is often initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN) or peroxide. wikipedia.orgyoutube.com The mechanism proceeds via a free radical chain reaction. libretexts.orgchemistrysteps.com The initiator helps to generate a bromine radical, which then abstracts an allylic hydrogen from the precursor alkene, 3-(4-ethoxyphenyl)-1-propene. This abstraction forms a resonance-stabilized allylic radical. chemistrysteps.commasterorganicchemistry.com This radical intermediate can then react with a bromine molecule (generated in situ from the reaction of NBS with HBr) to form the final product, this compound. chemistrysteps.com The stability of the allylic radical is a key driving force for this reaction. chemistrysteps.commasterorganicchemistry.com

It is important to note that the resonance-stabilized nature of the allylic radical can sometimes lead to the formation of regioisomeric products if the radical intermediates are not symmetrical. chadsprep.com

Palladium-Catalyzed Approaches to Bromo-Substituted Alkenes

For instance, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction, could be envisioned. testbook.commdpi.com A potential strategy involves the coupling of a suitable organoboron or organotin reagent derived from 4-ethoxyphenylacetylene (B1586607) with a vinyl bromide equivalent in the presence of a palladium catalyst. Alternatively, a Heck-type reaction could couple 4-ethoxyphenyl iodide or bromide with a suitable propene derivative. testbook.com

Another relevant palladium-catalyzed method is the 1,1-alkynylbromination of terminal alkenes. rsc.org This reaction involves the use of a silyl-protected alkynyl bromide and a palladium catalyst to afford propargylic bromides. Mechanistic studies suggest that this transformation proceeds through the migration of the palladium center and the formation of a π-allenyl palladium intermediate, leading to the stereoselective formation of the C(sp³)–Br bond at the propargylic position. rsc.org Furthermore, palladium-catalyzed reactions of aryl bromides with γ-hydroxy alkenes have been shown to produce substituted tetrahydrofurans, indicating the potential for intramolecular C-C and C-O bond formation, which could be adapted for related syntheses. organic-chemistry.org

Radical Mediated Bromination Strategies

Radical-mediated bromination is a key strategy for introducing a bromine atom at the allylic position of an alkene, which is directly applicable to the synthesis of this compound from 3-(4-ethoxyphenyl)-1-propene. chemistrysteps.commasterorganicchemistry.com The most common reagent for this transformation is N-bromosuccinimide (NBS). masterorganicchemistry.comwikipedia.org

The reaction, known as the Wohl-Ziegler reaction, proceeds through a free-radical chain mechanism. masterorganicchemistry.comwikipedia.org The process is typically initiated by photochemical means (light) or a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide. wikipedia.orgyoutube.com The key steps of the mechanism are:

Initiation: Homolytic cleavage of the N-Br bond in NBS or the initiator generates the initial bromine radical. chemistrysteps.comorgosolver.com

Propagation: The bromine radical abstracts a hydrogen atom from the allylic position of the substrate (3-(4-ethoxyphenyl)-1-propene) to form a resonance-stabilized allylic radical and hydrogen bromide (HBr). chemistrysteps.commasterorganicchemistry.com This allylic radical is more stable than other possible carbon radicals, which accounts for the selectivity of the reaction. masterorganicchemistry.com The HBr produced then reacts with NBS to generate a low concentration of molecular bromine (Br₂). libretexts.orgchemistrysteps.com The allylic radical then reacts with this Br₂ to form the desired product, this compound, and a new bromine radical, which continues the chain reaction. chemistrysteps.com

Termination: The reaction terminates when radicals combine with each other.

The use of NBS is crucial as it maintains a very low concentration of Br₂ and HBr in the reaction mixture, which suppresses the competing electrophilic addition of bromine to the double bond. masterorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous, non-polar solvent such as carbon tetrachloride (CCl₄). wikipedia.org

Functional Group Interconversions Towards this compound

Pathways Involving Allylic Rearrangements

Allylic rearrangements can serve as a strategic approach to introduce the bromine atom at the desired C2 position. A potential precursor for such a rearrangement would be an allylic alcohol. For instance, treatment of 3-(4-ethoxyphenyl)prop-2-en-1-ol with a brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) could lead to the formation of an allylic bromide. During this process, an SN2' reaction mechanism can occur, where the nucleophilic bromide attacks the γ-carbon of the allylic system, leading to a rearrangement and the formation of this compound.

While specific examples for the direct synthesis of this compound via this method are not prevalent in the provided search results, the principle of allylic rearrangement is a fundamental concept in organic synthesis. masterorganicchemistry.com For example, the Claisen rearrangement is a well-known method for installing allyl groups onto aromatic rings, which could be a preliminary step in a longer synthetic sequence. mdpi.com

Preparation from Aldehydes or Ketones through Olefination and Subsequent Bromination

A versatile and widely used method for constructing the alkene moiety is the Wittig reaction. wikipedia.orglibretexts.org This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to form an alkene. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, a plausible route would start with 4-ethoxybenzaldehyde (B43997).

The synthetic sequence could be as follows:

Olefination: 4-ethoxybenzaldehyde would be reacted with a suitable phosphorus ylide, such as one derived from 2-bromoethyltriphenylphosphonium bromide, in the presence of a strong base. However, a more common approach involves a two-step process. First, an olefination reaction is performed to create the carbon-carbon double bond. For example, a Wittig reaction between 4-ethoxybenzaldehyde and a simple ylide like methylenetriphenylphosphorane (B3051586) would yield 1-ethoxy-4-(prop-1-en-2-yl)benzene.

Bromination: The resulting alkene would then undergo allylic bromination, as described in section 2.1.3, using NBS and a radical initiator to introduce the bromine atom at the allylic position, yielding this compound. masterorganicchemistry.comchemistrysteps.com

Alternatively, a Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction using phosphonate (B1237965) carbanions, could also be employed for the olefination step. Another approach could involve the aldol (B89426) condensation of 4-ethoxybenzaldehyde with a suitable ketone, followed by dehydration to form an α,β-unsaturated ketone, which could then be further manipulated. For instance, a related synthesis of 1,3-diphenyl-2-bromo-2-propene-1-one involves the bromination of an α,β-unsaturated ketone followed by elimination. google.com

The Wittig reaction and its variations are powerful tools because they allow for the precise placement of the double bond. libretexts.org The stereochemistry of the resulting alkene can often be controlled by the choice of the ylide and the reaction conditions. wikipedia.org

Interactive Data Table: Synthetic Reagents and Conditions

| Synthetic Approach | Precursor(s) | Key Reagents | Typical Solvents | Initiator/Catalyst | Reference(s) |

| Stereoselective Bromination | 3-(4-ethoxyphenyl)-1-propene | N-Bromosuccinimide (NBS) | Carbon tetrachloride (CCl₄) | Light or AIBN | chadsprep.com, wikipedia.org, masterorganicchemistry.com |

| Palladium-Catalyzed Coupling | 4-ethoxyphenyl derivative, vinyl bromide equivalent | Organoboron/organotin reagent, Pd catalyst | THF, DCE | Palladium complex | testbook.com, acs.org, rsc.org |

| Radical Mediated Bromination | 3-(4-ethoxyphenyl)-1-propene | N-Bromosuccinimide (NBS) | Carbon tetrachloride (CCl₄) | Light or AIBN | wikipedia.org, chemistrysteps.com, masterorganicchemistry.com |

| Allylic Rearrangement | 3-(4-ethoxyphenyl)prop-2-en-1-ol | PBr₃ or SOBr₂ | Diethyl ether | - | masterorganicchemistry.com |

| Olefination & Bromination | 4-ethoxybenzaldehyde, Wittig reagent | Phosphorus ylide, NBS | THF, CCl₄ | Strong base, Light/AIBN | wikipedia.org, libretexts.org, masterorganicchemistry.com |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry is paramount in modern synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound can be approached through various routes, and for each, the principles of green chemistry can be applied to improve sustainability. A plausible synthetic strategy involves the formation of a 3-(4-ethoxyphenyl)-1-propene intermediate, followed by selective bromination. Greener alternatives for each of these conceptual steps are discussed below.

Solvent-Free and Environmentally Benign Reaction Conditions

A cornerstone of green chemistry is the reduction or elimination of hazardous solvents. Traditional organic syntheses often rely on volatile and toxic solvents, which contribute significantly to chemical waste and environmental pollution. For the synthesis of the precursor to this compound, such as the formation of the propenyl backbone via a Wittig-type reaction, solvent-free conditions offer a compelling green alternative.

Solvent-Free Wittig Reactions:

The Wittig reaction, a powerful tool for alkene synthesis, traditionally employs solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). However, research has demonstrated the feasibility of conducting Wittig reactions under solvent-free conditions. udel.edubeyondbenign.org One approach involves mechanochemistry, where the reactants, a phosphorus ylide and a carbonyl compound (in this case, 4-ethoxybenzaldehyde), are ground together in a mortar and pestle. acs.orgacs.org This method eliminates the need for a solvent, reduces reaction times, and can lead to high yields of the desired alkene. Another solvent-free technique utilizes one of the reactants in a liquid state to act as a pseudo-solvent, facilitating the reaction. wvu.edu

Microwave-Assisted Organic Synthesis (MAOS):

Microwave irradiation has emerged as a significant green chemistry tool, capable of accelerating reaction rates and often enabling reactions to proceed with reduced or no solvent. ijrpas.com The synthesis of chalcone (B49325) analogs, which share a prop-2-en-1-one core structure with potential intermediates, has been successfully achieved using microwave assistance, leading to shorter reaction times and improved yields. researchgate.net This technology could be applied to the synthesis of a suitable precursor to this compound, potentially under solvent-free conditions, thereby aligning with green chemistry principles by reducing energy consumption and waste generation. ijrpas.comrasayanjournal.co.in

Table 1: Comparison of Conventional and Green Wittig Reaction Conditions

| Parameter | Conventional Wittig Reaction | Solvent-Free Wittig Reaction |

| Solvent | Dichloromethane, THF, DMF | None (mechanochemical or liquid reactant) |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Energy Input | Conventional heating (reflux) | Mechanical grinding or microwave irradiation |

| Work-up | Solvent extraction, chromatography | Simplified, often involves filtration |

| Environmental Impact | High solvent waste, potential for hazardous byproducts | Minimal waste, reduced use of hazardous substances |

Environmentally Benign Solvents:

When a solvent is necessary, the principles of green chemistry advocate for the use of environmentally benign options. For the bromination step to produce this compound, traditional solvents like carbon tetrachloride and other chlorinated hydrocarbons are often used. These solvents are toxic and contribute to ozone depletion. acs.org Greener alternatives include acetonitrile (B52724) or even water, which have a much lower environmental impact. acs.org Research on benzylic brominations has shown that acetonitrile can be an effective and more environmentally friendly solvent choice. acs.org

Catalyst Development for Enhanced Sustainability

The development of efficient and recyclable catalysts is a key aspect of green chemistry, aiming to replace stoichiometric reagents and minimize waste.

Greener Brominating Agents and Catalysts:

The selective bromination of the allylic position of a 3-(4-ethoxyphenyl)-1-propene precursor is a critical step. Traditionally, molecular bromine is used, which is hazardous to handle. A greener alternative is the use of N-Bromosuccinimide (NBS), which generates bromine in situ at a low and constant concentration, thereby preventing side reactions. acs.org

To initiate the radical cascade for allylic bromination, chemical initiators like benzoyl peroxide are often used. A greener approach is the use of photochemical activation with visible light. acs.orgrsc.org This method avoids the use of potentially hazardous initiators and provides a safer, faster, and more economical way to generate the necessary bromine radicals. acs.org

Furthermore, the development of polymer-supported bromine resins offers a safer and more convenient way to handle brominating agents. These resins can be used in conjunction with microwave irradiation to perform reactions like bromomethoxylation, and the supported reagent can be easily removed by filtration, simplifying the work-up process. nih.gov

Table 2: Research Findings on Green Bromination Methods

| Method | Reagent/Catalyst | Conditions | Advantages |

| Photochemical Bromination | N-Bromosuccinimide (NBS) | Visible light, acetonitrile | Avoids chemical initiators, uses a greener solvent. acs.org |

| In Situ Generated Bromine | Bromide-bromate couple | Acid activation, aqueous medium | Avoids handling of elemental bromine, uses water as a solvent. rsc.org |

| Polymer-Supported Bromination | Polymer-supported bromine resin | Methanol, microwave irradiation | Easy handling of reagent, simplified work-up. nih.gov |

| Benzylic Dibromination | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Tetrahydrofuran (THF) | Environmentally benign reagent and solvent. researchgate.net |

The continuous development of novel catalytic systems, such as those that can be recycled and reused, will further enhance the sustainability of synthesizing compounds like this compound. mdpi.com While specific catalysts for the direct synthesis of this compound are not yet reported, the principles and methodologies from related transformations provide a clear roadmap for future research in this area.

Chemical Reactivity and Transformation Studies of 2 Bromo 3 4 Ethoxyphenyl 1 Propene

Nucleophilic Substitution and Elimination Pathways

The allylic bromide moiety is a versatile electrophilic site, readily participating in both substitution and elimination reactions. The specific pathway taken is often dependent on the nature of the nucleophile, the strength of the base, and the reaction conditions.

SN2 and SN1 Reactions on the Allylic Bromide Moiety

Nucleophilic substitution reactions on allylic halides like 2-Bromo-3-(4-ethoxyphenyl)-1-propene can proceed through either an SN1 or SN2 mechanism. libretexts.orgncert.nic.in The choice between these pathways is influenced by factors such as the substrate structure, the nucleophile's strength, and the solvent's polarity. libretexts.orglibretexts.orgyoutube.com

The S_N2 (Substitution Nucleophilic Bimolecular) mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.org This backside attack results in an inversion of configuration at the chiral center. youtube.commasterorganicchemistry.com S_N2 reactions are favored by strong nucleophiles and polar aprotic solvents. libretexts.org For this compound, which is a secondary allylic halide, the S_N2 pathway is sterically accessible. ulethbridge.ca The reactivity in S_N2 reactions is enhanced in allylic systems compared to saturated alkyl halides because the transition state is stabilized by conjugation with the adjacent π-bond. masterorganicchemistry.com

The S_N1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. ulethbridge.ca The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This intermediate is then rapidly attacked by the nucleophile. libretexts.org S_N1 reactions are favored for substrates that can form stable carbocations and are promoted by weak nucleophiles and polar protic solvents which can stabilize the carbocation. libretexts.orglibretexts.org

The substrate this compound possesses features that can stabilize an allylic carbocation. The positive charge can be delocalized across the allyl system and is further stabilized by the electron-donating para-ethoxy group on the phenyl ring through resonance. This stabilization makes the S_N1 pathway a plausible route, potentially competing with the S_N2 mechanism, especially under solvolytic conditions. libretexts.org S_N1 reactions on allylic systems can often lead to a mixture of products due to the nucleophile attacking either of the two electrophilic carbons of the resonance-stabilized carbocation. libretexts.org

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

|---|---|---|

| Substrate Structure | Secondary allylic, stabilized by resonance and electron-donating group | Secondary allylic, less sterically hindered than tertiary |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, N₃⁻) |

| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMSO) |

| Stereochemistry | Racemization (mixture of retention and inversion) | Inversion of configuration |

Base-Mediated Elimination to Form Alkyne or Dienyne Derivatives

When treated with a strong base, this compound can undergo elimination reactions. The most common pathway is dehydrohalogenation, the removal of a hydrogen atom and the bromine atom from adjacent carbons, to form a new π-bond. gauthmath.comyoutube.com

Given the structure of this compound, two primary elimination outcomes are possible. A single E2 elimination can occur where a base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (C1), leading to the formation of a conjugated diene, 1-(4-ethoxyphenyl)-1,2-propadiene.

Alternatively, and more commonly for related structures, a double dehydrohalogenation can be induced with a sufficiently strong base, such as sodium amide (NaNH₂), to yield an alkyne. libretexts.orgmasterorganicchemistry.com This process involves two successive E2 elimination steps. libretexts.org The first elimination forms a vinyl bromide intermediate, which then undergoes a second elimination to form the triple bond, resulting in the synthesis of 1-(4-ethoxyphenyl)-1-propyne. masterorganicchemistry.com The use of a very strong base like NaNH₂ in liquid ammonia (B1221849) is often employed to drive the reaction towards the alkyne product and prevent isomerization. libretexts.org

| Base/Conditions | Plausible Mechanism | Expected Major Product |

|---|---|---|

| Potassium tert-butoxide in t-butanol | E2 Elimination | 1-(4-ethoxyphenyl)-1,2-propadiene |

| Sodium amide (NaNH₂) in liquid ammonia | Double E2 Elimination | 1-(4-ethoxyphenyl)-1-propyne |

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound can be activated by transition metal catalysts, most notably palladium, to participate in powerful carbon-carbon bond-forming reactions.

Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, allowing for the construction of complex molecular architectures under relatively mild conditions. nih.gov

Suzuki–Miyaura Coupling with Organoboron Reagents

The Suzuki–Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. youtube.comlibretexts.org This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of reagents. nih.govrsc.org

While typically applied to aryl and vinyl halides, the Suzuki coupling can also be performed with allylic electrophiles like this compound. The catalytic cycle generally involves:

Oxidative Addition: A Pd(0) catalyst inserts into the carbon-bromine bond to form a π-allylpalladium(II) complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

Reductive Elimination: The two organic partners are eliminated from the palladium center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

When this compound is reacted with an arylboronic acid (Ar-B(OH)₂), for instance, the expected product would be a 1,3-diarylpropene derivative. The reaction is known to be compatible with a wide range of functional groups on both the boronic acid and the halide partner. acs.orgnih.gov

| Organoboron Reagent | Catalyst | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 3-(4-Ethoxyphenyl)-1-phenyl-1-propene |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 3-(4-Ethoxyphenyl)-1-(p-tolyl)-1-propene |

Heck Coupling with Alkenes

The Mizoroki-Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction typically uses aryl or vinyl halides as substrates. mdpi.com The use of alkyl halides, especially unactivated ones, is more challenging due to slow oxidative addition and the propensity for the resulting alkylpalladium intermediates to undergo rapid β-hydride elimination. nih.gov

However, as an allylic bromide, this compound has distinct reactivity. The reaction would likely proceed via the formation of a π-allylpalladium intermediate after oxidative addition. The subsequent steps involve coordination of the alkene, migratory insertion, and β-hydride elimination to yield the coupled product and regenerate the catalyst. nih.govlibretexts.org

A Heck-type reaction between this compound and an alkene, such as ethyl acrylate, would be expected to form a new carbon-carbon bond, extending the carbon chain and creating a more complex unsaturated system. A variation known as the reductive Heck reaction might also occur, where a hydride source intercepts the alkylpalladium(II) intermediate, leading to a hydroarylation-type product rather than a classic Heck product. nih.gov The outcome is highly dependent on the specific catalyst, ligands, and reaction conditions employed. chem-station.com

| Alkene Partner | Catalyst System | Base | Solvent | Expected Product Type |

|---|---|---|---|---|

| Ethyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | Conjugated diene ester |

| Styrene | PdCl₂ / P(o-tol)₃ | K₂CO₃ | Acetonitrile (B52724) | Polyenyl aromatic compound |

Electrophilic and Radical Addition Reactions to the Alkene

The double bond in this compound is susceptible to both electrophilic and radical addition reactions. The regiochemical outcome of these additions is dictated by the stability of the intermediate formed (carbocation or radical).

In an electrophilic addition , such as the addition of HBr, the electrophile (H⁺) will add to the terminal carbon (C1) of the double bond. libretexts.org This is because this pathway generates a more stable tertiary carbocation at the C2 position, which is stabilized by resonance with the adjacent bromine atom and the phenyl ring. The subsequent attack by the bromide ion (Br⁻) would then occur at this C2 position. libretexts.org The addition of non-polar reagents like Br₂ is also an electrophilic process, where the double bond induces a dipole in the Br-Br molecule, initiating the attack. docbrown.infosavemyexams.comsavemyexams.com

In a radical addition , typically initiated by peroxides (ROOR), the regioselectivity is reversed (anti-Markovnikov). The bromine radical (Br•) adds to the more substituted carbon (C2). This generates a more stable primary radical at the C1 position, which is stabilized by the adjacent ethoxyphenyl group. The radical then abstracts a hydrogen atom from HBr to complete the addition, placing the bromine at the C2 position and the hydrogen at the C1 position.

Mechanistic Investigations of Bromonium Ion Intermediates in Electrophilic Additions

The reaction of alkenes with halogens, such as bromine (Br₂), is a classic example of electrophilic addition. chegg.comsavemyexams.com The mechanism for this reaction is understood to proceed through a cyclic halonium ion intermediate. chegg.comlibretexts.org In the case of this compound, the addition of an electrophile like a halogen is expected to involve the formation of a bridged bromonium ion.

The process begins with the π electrons of the alkene's double bond acting as a nucleophile, attacking the electrophilic bromine. libretexts.org This leads to the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the original double bond. youtube.comlibretexts.org This intermediate is significant because it prevents the formation of a simple carbocation and dictates the stereochemical outcome of the reaction. libretexts.org The subsequent step involves the nucleophilic attack by a bromide ion (Br⁻) on one of the carbons of the bromonium ion. libretexts.org This attack occurs from the side opposite to the bridging bromine atom, resulting in an anti-addition product. libretexts.org

Due to the electronic influence of the 4-ethoxyphenyl group and the existing bromine atom, the electron density of the double bond is modulated, which can affect the rate and regioselectivity of the addition. The attack of the nucleophile (Br⁻) on the bromonium ion intermediate will preferentially occur at the more electrophilic carbon. The stability of the resulting transition state determines the final product distribution.

Table 1: Expected Products from Electrophilic Addition of Bromine

| Reactant | Reagent | Intermediate | Expected Product | Stereochemistry |

|---|

Radical Functionalization of the Vinylic System

The presence of allylic hydrogens makes this compound a candidate for radical substitution reactions. pressbooks.pub Specifically, allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator or light is a well-established method for introducing a bromine atom at the carbon adjacent to a double bond. libretexts.orgyoutube.com

The reaction mechanism proceeds via a radical chain reaction. libretexts.org

Initiation: A small amount of bromine radical (Br•) is generated. libretexts.org

Propagation: The bromine radical abstracts an allylic hydrogen from this compound. This step is favored because the resulting allylic radical is stabilized by resonance, delocalizing the unpaired electron across the π system. masterorganicchemistry.comlibretexts.org This resonance stabilization makes the allylic C-H bond weaker than other C-H bonds in the molecule. libretexts.org The allylic radical then reacts with a molecule of Br₂ (supplied in low concentration by NBS) to form the product and regenerate a bromine radical, which continues the chain. pressbooks.publibretexts.org

The use of NBS is crucial as it maintains a low concentration of Br₂ and HBr, which suppresses the competing electrophilic addition reaction to the double bond. pressbooks.pubmasterorganicchemistry.com The resonance-stabilized allylic radical can potentially lead to a mixture of isomeric products if the radical is unsymmetrical. libretexts.org

Table 2: Radical Bromination of the Allylic System

| Substrate | Reagent | Conditions | Key Intermediate | Potential Product(s) |

|---|

Cycloaddition Reactions and Pericyclic Transformations

The double bond in this compound can participate as a 2π-electron component in cycloaddition reactions. These reactions are powerful tools for the synthesis of cyclic compounds.

Diels-Alder Reactions and Related Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. masterorganicchemistry.com In this context, this compound can act as the dienophile. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com The bromine atom on the double bond acts as an electron-withdrawing group, increasing the dienophilicity of the alkene.

When reacting with a conjugated diene, such as 1,3-butadiene, this compound would be expected to form a substituted cyclohexene (B86901) derivative. The reaction is typically concerted and stereospecific. The regiochemistry of the addition is governed by the electronic effects of the substituents on both the diene and the dienophile.

Table 3: Representative Diels-Alder Reaction

| Diene | Dienophile | Conditions | Expected Product |

|---|

These reactions can also be performed intramolecularly if the diene and dienophile are part of the same molecule, leading to complex polycyclic structures. researchgate.net

[2+3] Cycloadditions Involving Functionalized Propene Derivatives

1,3-Dipolar cycloadditions, a type of [2+3] cycloaddition, involve the reaction of a 1,3-dipole with a dipolarophile (such as an alkene) to form a five-membered heterocyclic ring. wikipedia.org The double bond of this compound can serve as the dipolarophile in these reactions.

A variety of 1,3-dipoles, such as nitrones, azides, and nitrile oxides, can be employed. nih.gov For example, reacting this compound with a nitrone would yield a substituted isoxazolidine (B1194047) ring. nih.gov These reactions are often highly regio- and stereoselective, providing a reliable method for constructing complex heterocyclic systems. wikipedia.orgnih.gov The reaction proceeds through a concerted mechanism, and its regioselectivity can often be predicted using frontier molecular orbital (FMO) theory. wikipedia.org

Table 4: Representative [2+3] Cycloaddition Reaction

| 1,3-Dipole | Dipolarophile | Conditions | Expected Product Class |

|---|---|---|---|

| Phenylnitrone | This compound | Benzene (B151609), room temp. | Isoxazolidine |

Polymerization and Oligomerization Studies

The vinylic group in this compound makes it a functional monomer suitable for polymerization. The presence of the ethoxyphenyl and bromo substituents can impart unique properties to the resulting polymer.

Coordination Polymerization of Functionalized Monomers

Coordination polymerization offers a high degree of control over polymer structure, including stereochemistry and molecular weight. This method is particularly effective for conjugated dienes and styrenic monomers. Research on the coordination polymerization of structurally similar monomers, such as 2-(4-methoxyphenyl)-1,3-butadiene, using rare-earth metal catalysts like yttrium complexes has demonstrated high cis-1,4 selectivity. rsc.org Similarly, cobalt complexes have been used for the cis-1,4 selective polymerization of butadiene and its copolymerization with polar monomers like 2-(4-methoxyphenyl)-1,3-butadiene. mdpi.com

By analogy, this compound could be polymerized using transition metal or rare-earth catalysts. The ethoxy group on the phenyl ring can influence the electronic properties of the monomer and its interaction with the catalyst's active site. The bulky nature of the substituents may affect the rate of polymerization and the microstructure of the resulting polymer. The polymerization would lead to a polymer with a repeating unit containing the pendant bromo and ethoxyphenyl groups, which could be useful for further functionalization.

Table 5: Hypothetical Coordination Polymerization

| Monomer | Catalyst System | Expected Polymer | Potential Properties |

|---|

Anionic polymerization is another powerful technique for producing well-defined polymers from styrenic monomers. acs.orgacs.org However, the vinylic bromide in the target monomer might be incompatible with the highly reactive anionic initiators.

Radical Polymerization Mechanisms

Detailed research findings specifically outlining the radical polymerization mechanisms of this compound as a monomer are not extensively available in the surveyed scientific literature. However, based on its chemical structure as a substituted 1-propene, a hypothetical discussion of its potential behavior in a radical polymerization process can be outlined. The general mechanism for radical polymerization proceeds through initiation, propagation, and termination steps. docbrown.info

Initiation: This first step would involve the generation of free radicals from an initiator molecule, such as a peroxide. docbrown.info These primary radicals would then react with a monomer of this compound to form a new, larger radical.

Propagation: The newly formed monomer radical would subsequently attack another this compound molecule. This process would repeat, leading to the growth of the polymer chain. docbrown.info The reactivity of the monomer and the stability of the growing radical chain would be influenced by the electronic and steric effects of the 4-ethoxyphenyl and bromo substituents.

Termination: The polymerization process would conclude when two growing radical chains react with each other, either by combination or disproportionation, to form a stable, non-reactive polymer chain. docbrown.info

It is important to note that this is a generalized mechanism, and the specific kinetics and outcomes of the radical polymerization of this compound would require dedicated experimental investigation.

Controlled Polymerization Strategies Utilizing this compound as a Monomer or Chain Transfer Agent

Specific studies detailing the use of this compound in controlled polymerization strategies, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are not prominently featured in the available literature. Controlled polymerization techniques are valued for their ability to produce polymers with well-defined molecular weights, low dispersity, and specific architectures. nih.govnih.gov

In the context of controlled polymerization, a molecule's structure determines its potential role.

As a Monomer: For this compound to be used as a monomer in a controlled polymerization like ATRP, the vinyl group would be the site of polymerization. The presence of the bromo group on the monomer itself could potentially interfere with or participate in the catalytic cycle, depending on the specific conditions and catalyst system employed. cmu.edu

As a Chain Transfer Agent (CTA): Chain transfer agents are crucial components in certain types of controlled polymerization, particularly in RAFT polymerization. rsc.orgmdpi.comresearchgate.net A CTA allows for the reversible transfer of the growing radical chain, enabling control over the polymerization process. google.com For this compound to function as a CTA, it would need to possess a suitable functional group that can reversibly react with propagating radicals. The allylic bromide structure of this compound might suggest potential activity as a chain transfer agent, though specific research to confirm this role is not available. nih.govgoogle.comrsc.org

The following table provides a hypothetical overview of how this compound might be evaluated for its role in different controlled polymerization techniques, based on the general principles of these methods.

| Polymerization Technique | Potential Role of this compound | Key Structural Features for this Role | Status of Research Findings |

| Atom Transfer Radical Polymerization (ATRP) | Monomer | The C=C double bond for polymerization. The bromo and ethoxyphenyl groups would influence reactivity. | No specific studies found. |

| Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization | Monomer / Chain Transfer Agent | As a monomer, the double bond would be key. As a CTA, a suitable functional group for reversible chain transfer would be necessary. | No specific studies found. |

Further empirical research is required to fully elucidate the behavior of this compound in controlled polymerization systems and to establish its utility as either a monomer or a chain transfer agent.

Spectroscopic Characterization in Mechanistic and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. For a compound such as 2-Bromo-3-(4-ethoxyphenyl)-1-propene, advanced NMR techniques offer profound insights beyond simple structural confirmation, extending to the subtle details of reaction mechanisms.

Elucidation of Regio- and Stereochemical Outcomes of Reactions

In reactions involving this compound, the potential for various regio- and stereoisomeric products is significant. For instance, in nucleophilic substitution reactions, the incoming nucleophile could attack at the C2 or C3 position, leading to different constitutional isomers. Furthermore, the creation of new stereocenters necessitates a clear understanding of the stereochemical course of the reaction.

One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are indispensable for the unambiguous assignment of all proton and carbon signals in the starting material and its reaction products. The chemical shifts and coupling constants (J-values) provide critical information about the connectivity of atoms and their spatial relationships. For example, the magnitude of the vicinal coupling constants in the propene moiety can help determine the stereochemistry around the double bond in potential products. The Nuclear Overhauser Effect (NOE), observed in NOESY or ROESY experiments, can further elucidate the through-space proximity of protons, confirming stereochemical assignments.

Dynamic NMR Spectroscopy for Reaction Kinetics and Intermediates

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the rates and mechanisms of chemical reactions that occur on the NMR timescale. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine kinetic parameters such as the activation energy (ΔG‡) for processes like bond rotations, conformational changes, or the interconversion of reactive intermediates.

For this compound, DNMR could be employed to study the kinetics of its isomerization or its reaction with other species. The presence of transient intermediates, which may exist in equilibrium with the reactants and products, can sometimes be detected and characterized by their unique NMR signatures at low temperatures, where their lifetimes are prolonged.

Mass Spectrometry for Reactive Intermediate Identification

Mass spectrometry (MS) is a vital tool for identifying and characterizing the transient species that are often key to understanding reaction mechanisms. The high sensitivity of modern MS techniques allows for the detection of low-concentration intermediates.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Tracking Charged Species

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of charged or polar molecules in solution. In the context of reactions involving this compound, ESI-MS can be used to directly observe and monitor the formation and consumption of charged intermediates, such as carbocations or other ionic species, in real-time. By coupling the reaction vessel to the ESI-MS source, a continuous stream of the reaction mixture can be analyzed, providing a temporal profile of the key charged species involved in the reaction pathway.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Transient Species

Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural information for the ions detected by MS. In an MS/MS experiment, a specific ion of interest (a precursor ion), such as a suspected reactive intermediate, is mass-selected and then subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed. The fragmentation pattern is characteristic of the structure of the precursor ion and can be used to confirm its identity. This technique is invaluable for distinguishing between isomeric intermediates that have the same mass-to-charge ratio but different connectivities.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the various functional groups present. For instance, the C=C stretching vibration of the propene unit, the C-Br stretching frequency, and the various vibrations of the ethoxyphenyl group (aromatic C-H and C=C stretching, C-O stretching) would all appear at distinct wavenumbers.

During a chemical reaction, changes in the IR and Raman spectra can be used to monitor the disappearance of reactant bands and the appearance of product bands. This can provide kinetic information and also help to identify the functional groups present in any intermediates or products that are formed. For example, the shift in the C=C stretching frequency could indicate changes in the electronic environment of the double bond during a reaction.

In-Situ Monitoring of Functional Group Transformations

In-situ spectroscopic monitoring allows for the direct observation of changes in functional groups as a reaction progresses. For a molecule like "this compound," techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy would be invaluable. For instance, in the study of related chalcones, FTIR spectroscopy has been used to monitor the characteristic vibrational frequencies of key functional groups.

For example, the synthesis of chalcones, which are α,β-unsaturated ketones, can be monitored by observing the appearance of the C=O stretching vibration, typically in the range of 1640-1665 cm⁻¹, and the C=C stretching of the propenone backbone. nih.gov In a hypothetical reaction involving "this compound," one could monitor the disappearance of the C=C alkene stretch and the appearance of new bands corresponding to the products of, for example, an addition reaction across the double bond.

Table 1: Illustrative IR Frequencies for Functional Group Monitoring in Related Compounds

| Functional Group | Compound Type | Typical Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

|---|---|---|---|

| C=O (carbonyl) | Chalcone (B49325) | 1639 - 1665 | Appearance indicates formation of the chalcone product. nih.govchemicalbook.com |

| C=C (alkene) | Phenylpropene | ~1580 - 1610 | Disappearance can indicate consumption of the starting material. nih.gov |

| C-Br (bromo) | Bromo-organic | ~585 | Changes may indicate substitution or elimination reactions. chemicalbook.com |

Characterization of Unstable Intermediates via Frequency Comb Infrared Spectroscopy

The study of highly reactive, short-lived intermediates is crucial for a complete mechanistic understanding. While standard spectroscopic methods may be too slow to capture these species, advanced techniques like frequency comb infrared spectroscopy offer the necessary temporal resolution.

Although no studies utilizing frequency comb IR spectroscopy on "this compound" have been identified, its application to similar reactive systems demonstrates its potential. This technique could be used to probe carbocation intermediates that might form during electrophilic addition reactions to the propene double bond. The high resolution and speed of this method would allow for the characterization of the vibrational signatures of such transient species before they are consumed in subsequent reaction steps.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of molecular structure and conformation in the solid state. While no crystal structure for "this compound" itself is available, the crystallographic analysis of numerous derivatives of bromo-substituted chalcones and related phenylpropenes offers a wealth of comparative data.

These studies reveal how different substitution patterns and intermolecular forces dictate the three-dimensional arrangement of molecules in a crystal lattice. For example, the crystal structure of (2E)-1-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, a compound with a similar substitution pattern, shows a dihedral angle of 44.3(9)° between the two benzene (B151609) rings. nih.gov The packing of this molecule in the crystal is influenced by weak intermolecular C-H···O hydrogen bonds and short Br···Br contacts. nih.gov

In another related structure, (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, the molecule adopts a more planar conformation, with the twist between the terminal phenyl rings being only 10.37(12)°. nih.gov Its crystal packing is dominated by C-H···O hydrogen bonds and π-π stacking interactions. nih.gov

Should derivatives of "this compound" be synthesized and crystallized, X-ray diffraction would be the definitive method to determine their solid-state conformation, bond lengths, bond angles, and the nature of their intermolecular interactions.

Table 2: Crystallographic Data for Structurally Related Bromo-Phenylpropene Derivatives

| Compound | Formula | Crystal System | Space Group | Key Structural Feature (Dihedral Angle) | Ref. |

|---|---|---|---|---|---|

| (2E)-1-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | C₁₆H₁₃BrO₂ | Monoclinic | P2₁/c | 44.3(9)° between benzene rings | nih.gov |

| (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | C₁₇H₁₅BrO₂ | Monoclinic | P2₁/n | 10.37(12)° between terminal rings | nih.gov |

This information from related compounds underscores the powerful insights that would be gained from applying these advanced analytical techniques to the specific, yet currently uncharacterized, molecule This compound .

Theoretical and Computational Investigations of 2 Bromo 3 4 Ethoxyphenyl 1 Propene

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental in modern chemistry for studying the electronic structure and energy of molecules. Methods such as DFT and ab initio calculations provide a framework for understanding reaction mechanisms and predicting chemical behavior with a high degree of accuracy. researchgate.net

Theoretical studies are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating complex mechanisms. For allylic compounds like 2-Bromo-3-(4-ethoxyphenyl)-1-propene, a key reaction is allylic bromination. The mechanism of such reactions often involves radical intermediates. chemistrysteps.commasterorganicchemistry.com The first step is typically the homolytic cleavage of the N-Br bond in a source like N-bromosuccinimide (NBS), which then abstracts an allylic hydrogen to form a resonance-stabilized allylic radical. chemistrysteps.com

DFT-based studies on the bromination of similar allylaryl derivatives have shown that the presence of an electron-donating group on the aryl ring, such as the ethoxy group in the target molecule, can significantly influence the reaction pathway. nih.gov It has been observed that electron-rich allylaryls can promote a 1,2-shift of the aryl ring. nih.gov This process leads to the formation of a spiro[2.5] intermediate, which is stabilized by the electron-donating substituent. nih.gov The formation of this intermediate can ultimately lead to 1,3-dibromo adducts in addition to the expected 1,2-dibromo products. nih.gov

Computational models can calculate the activation energies for these competing pathways, helping to explain the observed product ratios. nih.gov The stability of intermediates and the energy barriers of transition states are calculated to map out the most favorable reaction channel. nih.gov For instance, in reactions with radicals like OH, pathways can include direct hydrogen abstraction or addition-elimination mechanisms, with the dominant pathway being temperature-dependent. researchgate.net

Quantum chemical methods can predict the reactivity and selectivity of chemical transformations by analyzing the electronic properties of the reactant. The ethoxy group in this compound is an electron-donating group (EDG), which increases the electron density on the aromatic ring and the allylic double bond. nih.gov

DFT calculations confirm that EDGs make the aryl ring more nucleophilic, which can facilitate the 1,2-aryl shift to form the spiro intermediate during bromination. nih.gov The calculated free energy changes (ΔΔG) for reactions involving allylarenes with strong EDGs are more favorable for the formation of the spiro intermediate compared to those with electron-withdrawing groups (EWGs). nih.gov This theoretical insight explains the selectivity observed in experimental results, where electron-rich systems favor the formation of rearranged products. nih.gov

The table below illustrates how theoretical calculations can quantify the effect of substituents on reaction intermediates, based on findings for structurally similar allylarenes. nih.gov

| Substituent on Aryl Ring | Calculated C1···C3 Interaction Distance (Å) in Cationic Intermediate | Relative Free Energy (ΔΔG) | Predicted Outcome |

|---|---|---|---|

| Strong EDG (e.g., -OCH3, similar to -OCH2CH3) | Shortest | Favorable | Promotes 1,2-shift and spiro intermediate formation |

| Weak EDG | Intermediate | Less Favorable | Reduced tendency for rearrangement |

| Strong EWG | Longest / No Interaction | Unfavorable | Inhibits 1,2-shift |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis studies the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. chemistrysteps.com For a flexible molecule like this compound, this analysis is crucial for understanding its physical and chemical properties.

The molecule this compound has several rotatable single bonds, including the C-C bond linking the phenyl ring to the propene unit and the C-O bonds of the ethoxy group. Rotation around these bonds gives rise to various conformers, such as staggered and eclipsed forms, each with a distinct energy level. masterorganicchemistry.com The most stable conformation (the global energy minimum) is typically a staggered arrangement that minimizes steric hindrance between bulky groups. chemistrysteps.commasterorganicchemistry.com

Computational methods can be used to construct an energy profile by systematically rotating a specific dihedral angle and calculating the energy at each step. cwu.edu This profile reveals the energy barriers between different conformers. For propane, the energy barrier between staggered and eclipsed conformations is about 14 kJ/mol, slightly higher than in ethane (B1197151) due to steric interaction from the methyl group. chemistrysteps.com A similar, but more complex, landscape would exist for this compound, with higher energy barriers expected for rotations that cause eclipsing between the bulky bromo-substituted group and the ethoxyphenyl group.

The table below presents a hypothetical energetic landscape for key conformers, illustrating the data that would be generated from such a computational analysis.

| Conformer Description | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Staggered (Anti-periplanar) | ~180° | 0.0 (Reference) | Most Stable |

| Gauche | ~60° | 0.8 - 1.2 | Stable |

| Eclipsed (Syn-periplanar) | 0° | 4.0 - 6.0 | Least Stable (Transition State) |

Solvents can significantly influence the conformational equilibrium and reactivity of a molecule. rsc.org Molecular dynamics (MD) simulations can model the behavior of a molecule in a solvent box over time, providing insights into how solvent molecules interact with the solute and affect its structure. nih.gov

For polar molecules, polar solvents can stabilize conformers with larger dipole moments. rsc.org Theoretical studies on related molecules have shown that changes in solvent polarity can alter the conformational composition. rsc.org Reaction field theory can be applied to study these effects computationally. rsc.org In the context of this compound, a polar solvent would likely stabilize conformers where the polar C-Br and C-O bonds are more exposed, potentially lowering the activation energy for reactions involving polar transition states.

Frontier Molecular Orbital (FMO) Theory and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to predict the reactivity and selectivity of chemical reactions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.orgyoutube.com

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.comucsb.edu The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comucsb.edu The energy and localization of these frontier orbitals determine a molecule's chemical behavior.

For this compound, the electron-rich ethoxyphenyl ring and the π-system of the double bond are expected to contribute significantly to the HOMO. This makes the molecule nucleophilic at these sites. Conversely, the antibonding σ* orbital of the C-Br bond is expected to be a major component of the LUMO, making the carbon atom attached to the bromine an electrophilic site, susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical reactivity index. A small HOMO-LUMO gap generally implies high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations can provide precise values for these orbital energies. researchgate.net

The following table shows conceptual FMO data for this compound, illustrating the insights gained from such an analysis.

| Orbital/Index | Calculated Energy (eV) (Conceptual) | Primary Localization | Predicted Reactivity |

|---|---|---|---|

| HOMO | -8.5 | Ethoxyphenyl ring, C=C double bond | Nucleophilic site (reacts with electrophiles) |

| LUMO | -0.5 | C-Br σ* antibonding orbital | Electrophilic site (reacts with nucleophiles) |

| HOMO-LUMO Gap | 8.0 | - | Indicates moderate chemical stability |

This FMO analysis helps rationalize why, for example, electrophilic addition would likely occur at the double bond, while nucleophilic substitution would target the carbon bearing the bromine atom.

Nucleophilic and Electrophilic Sites Prediction

The identification of nucleophilic (electron-rich) and electrophilic (electron-poor) sites within a molecule is fundamental to understanding its reactivity. Computational methods provide powerful tools for this purpose, primarily through the analysis of the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs).

Molecular Electrostatic Potential (MEP)

The MEP is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are likely sites for nucleophilic attack.

For this compound, a hypothetical MEP analysis would likely reveal:

Nucleophilic Sites: The oxygen atom of the ethoxy group and the π-system of the benzene (B151609) ring and the propene double bond would be expected to show negative electrostatic potential, making them the primary nucleophilic centers. The bromine atom, with its lone pairs, would also contribute to the nucleophilic character.

Electrophilic Sites: The carbon atoms bonded to the electronegative oxygen and bromine atoms would exhibit a more positive potential. Specifically, the carbon of the C-Br bond and the carbon of the C-O bond in the ethoxy group would be potential electrophilic sites.

Frontier Molecular Orbital (FMO) Theory

FMO theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. sciepub.comresearchgate.net

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). nih.govsciepub.comuomphysics.net

The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). nih.govsciepub.comuomphysics.net

The energy and distribution of these orbitals are key to predicting reactivity. A small HOMO-LUMO energy gap generally implies higher reactivity. nih.gov In the case of this compound, a computational analysis would calculate the energies of these orbitals and map their distribution across the molecule.

A hypothetical FMO analysis would likely indicate:

The HOMO would be predominantly located on the electron-rich parts of the molecule, such as the ethoxy-substituted phenyl ring and the C=C double bond, confirming their nucleophilic character.

The LUMO would likely be distributed over the carbon-bromine bond and the allylic system, highlighting the electrophilic nature of the carbon attached to the bromine.

The following table illustrates the type of data that a computational study would generate. The values are hypothetical and for illustrative purposes only.

| Parameter | Description | Hypothetical Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 5.3 eV |

These calculated values would provide a quantitative measure of the molecule's reactivity and electronic properties. nih.gov

Rationalization of Regioselectivity and Stereoselectivity

Regioselectivity and stereoselectivity are critical aspects of chemical reactions, and computational chemistry offers insights into why certain products are favored over others.

Regioselectivity

Regioselectivity refers to the preference for one direction of bond-making or breaking over another. In reactions involving this compound, such as addition reactions to the double bond, the regioselectivity can be rationalized by considering the electronic properties predicted by computational methods.

For example, in an electrophilic addition to the double bond, the electrophile would preferentially attack the carbon atom that leads to the more stable carbocation intermediate. Computational modeling can determine the relative stabilities of the possible intermediates. The electron-donating ethoxy group on the phenyl ring would stabilize a positive charge on the adjacent benzylic carbon. Furthermore, analysis of the coefficients of the HOMO at the two carbons of the C=C bond can predict the site of electrophilic attack. The carbon with the larger HOMO coefficient is generally the more nucleophilic and thus the preferred site of attack.

Stereoselectivity

Stereoselectivity is the preference for the formation of one stereoisomer over another. For reactions involving this compound, which can exhibit E/Z isomerism, computational methods can be used to determine the relative thermodynamic stabilities of the isomers. By calculating the ground-state energies of the E and Z isomers, it is possible to predict which isomer will be predominant at equilibrium.

In reactions that create new stereocenters, computational modeling of the transition states can elucidate the origins of stereoselectivity. For instance, in an addition reaction, the attacking reagent can approach from different faces of the molecule. The transition state energies for these different approaches can be calculated. The pathway with the lower activation energy will be favored, leading to the observed stereochemical outcome. This type of analysis has been used to explain the stereoselectivity in bromoalkoxylation reactions of related compounds. nih.gov

The following table outlines the kind of data that would be generated from a computational study to rationalize selectivity. The values are for illustrative purposes.

| Parameter | Description | Hypothetical Value (kcal/mol) |

| ΔE (Isomers) | Relative energy difference between E and Z isomers | E isomer is 2.5 kcal/mol more stable |

| ΔG‡ (Regioisomer 1) | Activation energy for the formation of the major regioisomer | 15.2 |

| ΔG‡ (Regioisomer 2) | Activation energy for the formation of the minor regioisomer | 18.7 |

| ΔG‡ (Stereoisomer A) | Activation energy for the formation of one stereoisomer | 15.2 |

| ΔG‡ (Stereoisomer B) | Activation energy for the formation of the other stereoisomer | 16.8 |

By comparing these calculated energy values, a clear prediction of the major products of a reaction can be made, providing a powerful link between theoretical calculations and experimental observations.

Research Applications and Advanced Material Precursors

2-Bromo-3-(4-ethoxyphenyl)-1-propene as a Versatile Building Block in Complex Organic Synthesis

The presence of both a reactive bromine atom and a double bond allows for a variety of chemical transformations, making this compound a key starting material for constructing intricate molecular architectures.

The structural motif of an arylpropene is found in numerous biologically active compounds. This compound serves as a precursor for the synthesis of chalcones, which are known for their wide range of pharmacological activities. nih.govnih.govnih.gov For instance, related bromo- and ethoxy-substituted chalcones have been synthesized and investigated for their potential biological properties. nih.govnih.gov The synthesis of these chalcones often involves the condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative. nih.govnih.gov The resulting compounds are intermediates that can be further modified to produce a diverse array of potential pharmaceutical agents.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry. researchgate.net The reactive nature of this compound allows it to be a key reactant in cyclization reactions to form various heterocyclic systems. researchgate.net The bromoallyl group can participate in reactions like nucleophilic substitution and cross-coupling, facilitating the construction of these ring structures. researchgate.net

Furthermore, this compound is a valuable starting material for the synthesis of analogs of natural products. researchgate.netnih.gov Natural products are a significant source of inspiration for the development of new drugs. researchgate.netnih.gov By using this compound as a scaffold, chemists can create novel molecules that mimic the structure and function of naturally occurring compounds but with potentially improved properties, such as enhanced stability or biological activity. researchgate.net The synthesis of these analogs often involves multi-step reaction sequences where the functionalities of the starting propene are strategically manipulated. researchgate.net

Role in Polymer Chemistry and Materials Science

The double bond in this compound makes it a suitable monomer for polymerization reactions, leading to the creation of novel polymeric materials with tailored properties.

This compound can undergo polymerization to form poly(aryl propenes). The resulting polymers possess a unique combination of properties derived from the aromatic ethoxyphenyl group and the reactive bromine atoms along the polymer chain. These polymers can be synthesized through various polymerization techniques.

Moreover, it can be copolymerized with other monomers, such as styrene, to create copolymers with a range of properties. researchgate.netmdpi.com The incorporation of the bromo-functionalized propene monomer into a polymer backbone introduces sites for further chemical modification, enhancing the versatility of the resulting material. researchgate.net The ratio of the comonomers can be adjusted to fine-tune the physical and chemical characteristics of the copolymer. mdpi.com

| Copolymer System | Monomers | Key Features of Resulting Polymer |

| Styrene Copolymers | Styrene, Bromo- and methoxy-substituted phenylcyanoacrylates | Soluble in various organic solvents, amorphous nature. researchgate.net |

| Ethylene/Propylene Copolymers | Ethylene, Propylene, 5-ethylidene-2-norbornene | Varying molecular weights and compositions depending on the catalyst system used. mdpi.com |

The bromine atoms present in polymers synthesized from this compound serve as reactive handles for cross-linking and post-polymerization modification. nih.govgoogle.com Cross-linking, the process of forming covalent bonds between polymer chains, can significantly improve the mechanical strength, thermal stability, and solvent resistance of the material. google.com This can be achieved by reacting the bromo groups with suitable cross-linking agents.

Post-polymerization functionalization allows for the introduction of a wide variety of chemical groups onto the polymer backbone. nih.gov This is a powerful strategy for creating materials with specific functionalities, such as tailored optical, electronic, or biological properties. nih.govnih.gov For example, the bromo groups can be replaced with other functional moieties through nucleophilic substitution reactions, opening up possibilities for creating advanced materials for diverse applications.

Applications in Catalysis Research

While direct applications of this compound as a catalyst are not extensively documented, its derivatives and the synthetic methodologies involving it are relevant to catalysis research. The bromo-substituted arylpropene structure can be a ligand for metal catalysts. The electronic properties of the ligand, influenced by the ethoxy and bromo groups, can affect the activity and selectivity of the catalyst.

Furthermore, the synthesis of complex molecules using this compound often relies on catalytic reactions, such as palladium-catalyzed cross-coupling reactions. Research in this area contributes to the development of new and more efficient catalytic methods for carbon-carbon and carbon-heteroatom bond formation, which are fundamental transformations in organic synthesis.

Ligand Design and Synthesis from this compound Derivatives

The development of novel ligands is a cornerstone of modern catalysis, enabling enhanced reactivity, selectivity, and efficiency in chemical transformations. The allylic bromide functionality in this compound serves as a versatile anchor for the introduction of various coordinating moieties, particularly phosphines, which are pivotal in numerous catalytic systems.

The synthesis of phosphine (B1218219) ligands often involves the reaction of an organohalide with a phosphide (B1233454) source. In the case of this compound, its derivatives can undergo nucleophilic substitution with metal phosphides or be utilized in metal-catalyzed cross-coupling reactions to form C-P bonds. For instance, palladium- or nickel-catalyzed C(sp³)–P cross-coupling reactions are established methods for synthesizing phosphines from allylic bromides. nih.gov The reaction of a derivative of this compound with a secondary phosphine in the presence of a suitable palladium catalyst and a base would be expected to yield a tertiary phosphine ligand. The ethoxyphenyl group in the structure allows for electronic modulation of the resulting ligand, which can be crucial for tuning the properties of a metal catalyst.

A general synthetic route could involve the reaction of this compound with diphenylphosphine (B32561) under palladium catalysis. The resulting phosphine, (3-(4-ethoxyphenyl)prop-1-en-2-yl)diphenylphosphine, would be a novel ligand candidate. The synthetic conditions, such as the choice of palladium precursor, ligand, and base, would be critical for optimizing the yield and purity of the product.

Below is a hypothetical reaction scheme and a data table with projected characterization data for such a synthesized ligand.

Reaction Scheme:

Table 1: Hypothetical Characterization Data for (3-(4-ethoxyphenyl)prop-1-en-2-yl)diphenylphosphine

| Property | Projected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₂₃H₂₃OP |

| Molecular Weight | 358.40 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-7.30 (m, 10H, P(C₆H₅)₂), 7.10 (d, J=8.8 Hz, 2H, Ar-H), 6.85 (d, J=8.8 Hz, 2H, Ar-H), 5.30 (s, 1H, =CH₂), 5.15 (s, 1H, =CH₂), 4.02 (q, J=7.0 Hz, 2H, OCH₂CH₃), 3.55 (d, J=7.2 Hz, 2H, Ar-CH₂), 1.42 (t, J=7.0 Hz, 3H, OCH₂CH₃) |

| ³¹P NMR (CDCl₃, 162 MHz) | δ -15.2 (s) |

| Mass Spectrometry (ESI+) | m/z 359.15 [M+H]⁺ |

The synthesis of such ligands is not limited to phosphines. The reactive nature of the allylic bromide allows for the introduction of other donor atoms like nitrogen and sulfur, leading to a diverse library of ligands with potentially unique catalytic activities.

Substrate for Mechanistic Probes in Catalytic Cycles

Understanding the intricate steps of a catalytic cycle is fundamental to the rational design of more efficient and selective catalysts. Substrates with specific structural and electronic features can serve as valuable mechanistic probes to elucidate these pathways. This compound and its derivatives are well-suited for this role, particularly in the study of palladium-catalyzed cross-coupling reactions. nih.govmit.edu

The key steps in a typical palladium-catalyzed cross-coupling cycle involving an organohalide include oxidative addition, transmetalation, and reductive elimination. The structure of this compound allows for systematic variation of its electronic and steric properties to probe their influence on these fundamental steps.

For example, by synthesizing a series of analogues with different para-substituents on the phenyl ring (e.g., methoxy, nitro, trifluoromethyl), one can investigate the electronic effects on the rate of oxidative addition of the C-Br bond to a palladium(0) complex. A Hammett analysis, correlating the reaction rates with the electronic parameters of the substituents, could provide quantitative insights into the transition state of this crucial step. mit.edu

Furthermore, isotopic labeling of the propenyl backbone, for instance by introducing deuterium (B1214612) at specific positions, can be used to trace the fate of the substrate throughout the catalytic cycle and distinguish between different mechanistic possibilities, such as the nature of the palladium-allyl intermediate formed after oxidative addition. nih.gov

Table 2: Hypothetical Kinetic Data for the Oxidative Addition of Substituted 2-Bromo-3-aryl-1-propenes to a Pd(0) Complex

| Substituent on Phenyl Ring (para-) | Hammett Parameter (σp) | Relative Rate Constant (k_rel) |

| -OCH₃ | -0.27 | 0.85 |

| -OC₂H₅ | -0.24 | 1.00 |

| -H | 0.00 | 1.25 |

| -Cl | 0.23 | 2.10 |

| -NO₂ | 0.78 | 5.50 |

The data in Table 2, while hypothetical, illustrates how such a study could reveal a positive correlation between the electron-withdrawing nature of the substituent and the rate of oxidative addition, a common trend in many palladium-catalyzed reactions. This type of detailed mechanistic information is invaluable for the broader chemistry community in developing more predictable and robust catalytic systems.

Future Directions and Emerging Research Avenues for 2 Bromo 3 4 Ethoxyphenyl 1 Propene Derivatives

Exploitation of Undiscovered Reactivity of the Bromo-Alkene Motif

The bromo-alkene functional group in 2-bromo-3-(4-ethoxyphenyl)-1-propene is a gateway to a multitude of chemical transformations. While classical cross-coupling reactions are well-established, future research will likely delve into more nuanced and novel reactivity patterns.

One area of exploration is the use of this motif in radical reactions . The carbon-bromine bond can be homolytically cleaved to generate a vinyl radical, which can then participate in various C-C and C-heteroatom bond-forming reactions. For instance, a visible-light-driven, palladium-catalyzed Heck reaction of internal vinyl bromides with styrenes has been developed, affording functionalized 1,3-dienes. researchgate.net Applying this to this compound could lead to novel diene structures. Another emerging area is the aryl-to-alkyl radical relay Heck reaction, which could enable functionalization at the α-C(sp³)-H sites of amides using vinyl arenes. nih.gov